(E)-3-quinolin-3-ylprop-2-enoic acid

Overview

Description

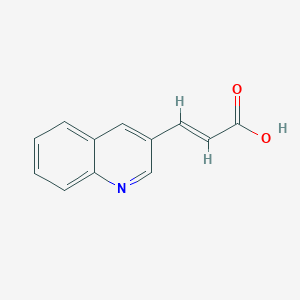

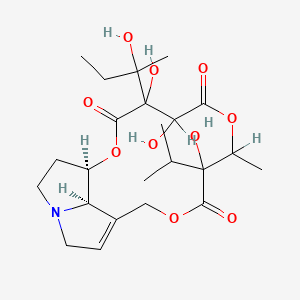

“(E)-3-quinolin-3-ylprop-2-enoic acid” is a compound that contains a quinoline group and a propenoic acid group. The “E” in its name indicates the configuration of the double bond in the propenoic acid group, following the E-Z system for naming alkenes .

Molecular Structure Analysis

The molecular structure of this compound would consist of a quinoline group (a bicyclic compound with a benzene ring fused to a pyridine ring) attached to a propenoic acid group (a carbon chain with a carboxylic acid group and a carbon-carbon double bond). The “E” configuration indicates that the highest priority groups on either side of the double bond are on opposite sides .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the quinoline group, the carboxylic acid group, and the carbon-carbon double bond. These functional groups could participate in various chemical reactions, including acid-base reactions, redox reactions, and addition reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the carboxylic acid group could make it acidic, and the aromatic quinoline group could contribute to its stability and solubility .

Scientific Research Applications

Metal Complex Synthesis and Gas Sensing

(E)-4-hydroxy-3-((quinolin-8-ylimino)methyl)benzoic acid, a derivative of (E)-3-quinolin-3-ylprop-2-enoic acid, has been synthesized and used in creating metal complexes and coordination polymers. These compounds have been explored for their potential in gas sensing properties. One such compound demonstrated strong fluorescence emission at room temperature and has been studied for its gas sensing capability (Rad, Dehghanpour, Fatehfard, Gholamrezazadeh, Mahmoudi, 2016).

Potential Antileukotrienic Agents

The synthesis of (E)-3-quinolin-3-ylprop-2-enoic acid derivatives has been explored for their potential as antileukotrienic drugs. These substances have been evaluated for their antiplatelet activity and in vitro cytotoxicity, showing promising results in inhibiting platelet aggregation (Jampílek, Doležal, Kuneŝ, Víchova, Jun, Hanika, O’Connor, Clynes, 2004).

Biological Zinc (Zn(II)) Detection

Quinoline-derivatized fluorescein compounds related to (E)-3-quinolin-3-ylprop-2-enoic acid have been developed for sensing biological Zn(II). These compounds, due to their low background fluorescence and highly emissive Zn(II) complexes, offer a large dynamic range for fluorescence enhancements upon Zn(II) coordination. They demonstrate selectivity for Zn(II) over other metals, making them effective for biological zinc detection (Nolan, Jaworski, Okamoto, Hayashi, Sheng, Lippard, 2005).

Antimicrobial Activity

Compounds derived from (E)-3-quinolin-3-ylprop-2-enoic acid have been studied for their antimicrobial properties. A series of these compounds were synthesized and tested for their effectiveness against bacterial and fungal strains. Some compounds demonstrated good antimicrobial activity, highlighting their potential in this field (Ashok, Ganesh, Vijaya Lakshmi, Ravi, 2014).

Corrosion Inhibition

Quinoline derivatives related to (E)-3-quinolin-3-ylprop-2-enoic acid have been explored as corrosion inhibitors. Studies have shown that these compounds can effectively inhibit the corrosion of metals in acidic solutions. The inhibition is thought to occur through the adsorption of the inhibitor molecule on the metal surface (Saliyan, Adhikari, 2008).

Ring-Opening Polymerization Catalysis

Derivatives of (E)-3-quinolin-3-ylprop-2-enoic acid have been used in synthesizing complexes that catalyze the ring-opening polymerization of ε-caprolactone. This demonstrates the utility of these compounds in polymer chemistry (Zhang, Liu, Yang, Hao, Glaser, Sun, 2012).

Heterocyclic Synthesis

3-Aroylprop-2-enoic acid, a derivative of (E)-3-quinolin-3-ylprop-2-enoic acid, has been utilized in the synthesis of various heterocyclic compounds. These syntheses have led to the creation of new compounds, furthering research in medicinal and organic chemistry (Youssef, Madkour, Marzouk, El-Soll, El-Hashash, 2004).

Synthesis of Chalcone Derivatives

(E)-3-Quinolin-3-ylprop-2-enoic acid has been used in synthesizing chalcone derivatives under environmentally benign conditions. These derivatives have potential applications in various fields including catalysis and molecular docking studies (Murugesan, Gengan, Lin, 2017).

Antifungal Activity

Dibutyltin(IV) complexes of derivatives of (E)-3-quinolin-3-ylprop-2-enoic acid have been synthesized and evaluated for their antifungal properties. These studies highlight the potential of these compounds in developing new antifungal agents (Roy, De, 2021).

HIV-1 Integrase Inhibition

Compounds related to (E)-3-quinolin-3-ylprop-2-enoic acid have been identified as allosteric inhibitors of HIV-1 integrase. These compounds exhibit a cooperative mechanism of action, blocking multiple steps of HIV-1 integration, which is significant for the development of antiretroviral compounds (Kessl, Jena, Koh, Taskent-Sezgin, Slaughter, Feng, de Silva, Wu, Le Grice, Engelman, Fuchs, Kvaratskhelia, 2012).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(E)-3-quinolin-3-ylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-8H,(H,14,15)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIWIEFOLKWDNV-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C=N2)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-quinolin-3-ylprop-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol, 9CI; (3RS,6RS)-form, 3-O-Ac](/img/structure/B3038145.png)

![5,7-Dibromobenzo[d]thiazol-6-amine](/img/structure/B3038149.png)

![2-[(E)-2-pyridin-2-ylvinyl]phenol](/img/structure/B3038157.png)